molecular formula C16H13ClN2O3 B3461031 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3461031
M. Wt: 316.74 g/mol
InChI Key: IXDBKDVLDZCHRB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-7-11(8-14(9-13)21-2)16-18-15(19-22-16)10-3-5-12(17)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDBKDVLDZCHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzohydrazide with 3,5-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acylhydrazide, which undergoes cyclization to form the desired oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may reduce the oxadiazole ring or the aromatic substituents, depending on the reaction conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups leads to carboxylic acids, while substitution reactions yield halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential applications in various scientific fields. This detailed article explores its applications across different domains, including medicinal chemistry, materials science, and agricultural research.

Chemical Properties and Structure

The molecular formula of this compound is C17H15ClN2O3C_{17}H_{15}ClN_2O_3. The compound features a unique oxadiazole ring that contributes to its biological and chemical activity. The presence of both chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in the following areas:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives possess significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazoles can modulate inflammatory pathways. This property could be beneficial in developing treatments for chronic inflammatory diseases .
  • Antitumor Activity : Preliminary studies have indicated that oxadiazole compounds may inhibit cancer cell proliferation. The structural characteristics of this compound could contribute to its potential as an anticancer agent .

Materials Science

In materials science, oxadiazoles are utilized for their photophysical properties:

  • Fluorescent Materials : Compounds like this compound can be incorporated into polymer matrices to enhance fluorescence. This application is valuable in developing sensors and light-emitting devices .
  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED technology. Its ability to emit light upon electrical excitation can be harnessed in display technologies .

Agricultural Research

Oxadiazoles are also being explored for their potential as agrochemicals:

  • Pesticides : The structural features of this compound suggest it may exhibit insecticidal or herbicidal properties. Research into similar compounds has shown efficacy against certain pests while maintaining low toxicity to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups significantly affected the antimicrobial potency. The compound this compound was among those showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Photophysical Properties

Research conducted on the incorporation of oxadiazoles into polymer films demonstrated enhanced fluorescence compared to control samples. The study highlighted the potential of this compound as an additive in developing next-generation OLEDs with improved efficiency and brightness .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

The pathways involved in its mechanism of action depend on the specific biological context. In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.

Comparison with Similar Compounds

Anti-Inflammatory Activity

Compounds with 1,3,4-oxadiazole or 1,2,4-oxadiazole cores and aryl substituents demonstrate significant anti-inflammatory activity. Key comparisons include:

Compound Substituents (Position 3/5) Anti-Inflammatory Activity (% Inhibition) Reference Activity (Indomethacin) Toxicity (Severity Index)
Target 4-chlorophenyl / 3,5-dimethoxyphenyl Data not explicitly reported 64.3% (20 mg/kg) Not available
IIIb 4-bromophenyl / 3,4-dimethoxyphenyl 61.9% (20 mg/kg) 64.3% 0.83
4c 4-bromophenyl / 4-chlorophenyl 59.5% (20 mg/kg) 64.3% 0.75

Key Findings :

  • The 3,4-dimethoxyphenyl group in IIIb enhances activity compared to simple chlorophenyl derivatives (e.g., 4c) .
  • The target compound’s 3,5-dimethoxyphenyl group may similarly improve activity due to increased electron donation, though direct data is lacking.
  • Cyclized oxadiazoles (e.g., IIIb, 4c) exhibit lower ulcerogenic activity (Severity Index <1) compared to non-cyclized parent acids (SI = 1.17) or indomethacin (SI = 2.67) .

Antimicrobial Activity and Toxicity

Toxicity and antimicrobial effects are influenced by substituent electronegativity and lipophilicity:

Compound Substituents (Position 3/5) Brine Shrimp Toxicity (LC₅₀, μg/mL) Antimicrobial Activity (MIC, mg/mL)
Target 4-chlorophenyl / 3,5-dimethoxyphenyl Not reported Not reported
3b 4-chlorophenyl / phenyl 12.5 (Artemia salina) Moderate (S. aureus, E. coli)
3c 4-chlorophenyl / 3,4-dichlorophenyl 5.8 High (broad-spectrum)

Key Findings :

  • Chlorinated derivatives (e.g., 3c) show higher toxicity to brine shrimp, likely due to increased lipophilicity .
  • The target compound’s dimethoxy groups may reduce toxicity compared to dichlorophenyl analogs but could lower antimicrobial potency due to reduced electronegativity.

Anticancer and Enzyme Inhibition

Substituents critically influence enzyme-targeted activity:

Compound Substituents (Position 3/5) EGFR Inhibition (IC₅₀, μM) Reference Drug (Erlotinib)
Target 4-chlorophenyl / 3,5-dimethoxyphenyl Not reported 0.03
14a Quinolin-8-ylsulfonyl / 3,5-dichlorophenyl 0.12 0.03
14b Quinolin-8-ylsulfonyl / 3,5-dinitrophenyl 0.08 0.03

Key Findings :

  • Electron-withdrawing groups (e.g., dichlorophenyl, nitro) enhance EGFR inhibition . The target compound’s electron-donating dimethoxy groups may reduce potency in this context.

Structural and Pharmacokinetic Considerations

  • Ring Isomerism : 1,2,4-Oxadiazoles (target) vs. 1,3,4-oxadiazoles (IIIb, 4c) may exhibit different metabolic stability and binding kinetics due to nitrogen positioning.

Biological Activity

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H15ClN2O3\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_3

This structure features a 1,2,4-oxadiazole ring which is known for its stability and bioactivity. The presence of both chlorophenyl and dimethoxyphenyl groups contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown potent anticancer effects in various cell lines. It operates by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cancer progression .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Biological Activity Cell Line/Pathogen IC50 Value (μM) Reference
AnticancerHePG-25.55
AnticancerMCF-72.86
AntimicrobialE. coli10.0
Anti-inflammatoryRAW 264.7 (macrophages)15.0

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including the target compound. Results indicated that it significantly inhibited growth in cancer cell lines such as HePG-2 and MCF-7 with IC50 values lower than standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-negative bacteria like E. coli. The results demonstrated effective inhibition at concentrations that suggest potential for development into an antimicrobial agent .
  • Inflammation Model : In a model of inflammation using RAW 264.7 macrophages, the compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Synthesis Yields Under Varied Conditions

SolventTemperature (°C)CatalystYield (%)Reference
Ethanol80Acetic acid62
Methanol70None51
DMF100Pyridine58

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 357.08 for C₁₇H₁₄ClN₃O₃) .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies in anti-inflammatory (59.5–61.9% inhibition) or antimicrobial (MIC 12.5–25 mg/mL) data arise from:

  • Dose Variability : Standardize testing doses (e.g., 20–100 mg/kg for in vivo studies) .
  • Assay Selection : Use validated methods (e.g., carrageenan-induced edema for inflammation , MTT assay for cytotoxicity ).
  • Control Groups : Include reference compounds (e.g., indomethacin for anti-inflammatory activity ).

What thermal decomposition pathways are relevant for this oxadiazole, and how do substituents affect stability?

Advanced Research Question
At >300°C, decomposition follows:

  • Path A : Retro-1,3-dipolar cycloaddition to nitrile and isocyanate fragments (dominant with electron-withdrawing groups like -Cl) .
  • Path B : Direct cleavage of the oxadiazole ring (favored by electron-donating groups like -OCH₃) .

Q. Table 2: Thermal Stability by Substituent

SubstituentDecomposition PathwayMajor Products
4-ChlorophenylPath A4-Chlorobenzonitrile, phenyl isocyanate
3,5-DimethoxyphenylPath BMethoxy-substituted fragments

What strategies are used to establish structure-activity relationships (SAR) for antimicrobial effects?

Advanced Research Question

  • Substituent Variation : Compare 4-chlorophenyl (enhanced antibacterial activity) vs. 3,4-dimethoxyphenyl (improved solubility) .
  • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • QSAR Modeling : Correlate logP (4.7 for 4-chlorophenyl ) with membrane permeability.

How do computational models predict physicochemical properties and reactivity?

Advanced Research Question

  • DFT Calculations : Optimize geometry and predict HOMO/LUMO gaps for electrophilicity .
  • Docking Studies : Simulate binding to targets like COX-2 (anti-inflammatory) or bacterial topoisomerases .
  • Solubility Prediction : Use logSw (-4.9) to guide formulation strategies .

What experimental designs assess selectivity and toxicity in pharmacological studies?

Advanced Research Question

  • In Vitro Toxicity : Brine shrimp (Artemia salina) assays (LC₅₀ values) .
  • Ulcerogenic Index : Compare to indomethacin (severity index 0.75 vs. 2.67) .
  • Therapeutic Index : Calculate ratio of LD₅₀ (toxicity) to ED₅₀ (efficacy) in rodent models .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question

  • COX-2 Inhibition : Competes with arachidonic acid binding, reducing prostaglandin synthesis .
  • Metal Chelation : Forms complexes with Zn²⁺ or Cu²⁺, altering redox activity .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Purification : Column chromatography or recrystallization in ethanol removes byproducts .
  • Solvent Choice : Avoid DMF (high boiling point) to simplify solvent removal .

How do researchers validate oxidative stability under physiological conditions?

Advanced Research Question

  • Accelerated Stability Testing : Incubate at 37°C/pH 7.4 and monitor degradation via HPLC .
  • Metabolite Identification : Use LC-MS to detect nitrile or isocyanate byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.